Product packaging for 3-Ethenyl-1-benzothiophene(Cat. No.:CAS No. 6889-73-2)

3-Ethenyl-1-benzothiophene

Cat. No.: B8784415
CAS No.: 6889-73-2
M. Wt: 160.24 g/mol
InChI Key: SWCGJRRMSDMOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethenyl-1-benzothiophene (CAS 6889-73-2) is a versatile benzothiophene derivative of significant interest in organic and medicinal chemistry research. It serves as a crucial synthetic intermediate for constructing more complex, often bioactive, molecular structures . The compound features a benzothiophene core, an aromatic system comprising a benzene ring fused to a thiophene ring, which is structurally analogous to naphthalene but with a sulfur atom . The presence of the ethenyl (vinyl) group at the 3-position provides a highly reactive handle for further functionalization, making this compound a valuable precursor in synthetic pathways. Researchers utilize this and related vinyl-benzothiophenes in various catalytic reactions, such as palladium-catalyzed annulations, to access sophisticated sulfur-containing heterocycles that are prevalent in materials science and pharmaceutical development . The broader class of benzothiophenes is found within the chemical structures of several approved pharmaceutical drugs, underscoring the research value of this scaffold . With a molecular formula of C 10 H 8 S and a molecular weight of 160.24 g/mol, this compound is a solid at room temperature and should be handled by trained personnel in a laboratory setting . This product is intended for research and development purposes only and is not classified as a drug or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8S B8784415 3-Ethenyl-1-benzothiophene CAS No. 6889-73-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6889-73-2

Molecular Formula

C10H8S

Molecular Weight

160.24 g/mol

IUPAC Name

3-ethenyl-1-benzothiophene

InChI

InChI=1S/C10H8S/c1-2-8-7-11-10-6-4-3-5-9(8)10/h2-7H,1H2

InChI Key

SWCGJRRMSDMOFZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CSC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for 3 Ethenyl 1 Benzothiophene and Its Derivatives

Direct Functionalization Approaches at the C3-Position of Benzothiophene (B83047)

Directly modifying the C3 position of the benzothiophene ring is a common and intuitive strategy. However, achieving high regioselectivity can be challenging due to the comparable reactivity of the C2 position. nih.gov

Regioselective Alkylation and Arylation Strategies

Achieving regioselective C3-alkylation and arylation of benzothiophenes has been a significant challenge in synthetic chemistry. nih.gov Traditional Friedel-Crafts alkylations often lead to mixtures of isomers and polysubstituted products. tandfonline.com However, recent advancements have provided more controlled methods.

One notable metal-free approach utilizes benzothiophene S-oxides as precursors. nih.govresearchgate.net This method employs an interrupted Pummerer reaction to deliver aryl and alkyl groups with complete regioselectivity at the C3 position under mild conditions. nih.govresearchgate.net This strategy avoids the use of transition metals and directing groups, which are often required in other C-H functionalization methods. nih.govresearchgate.netresearchgate.net

Gold-catalyzed reactions of benzothiophene S-oxides with alkynes also offer a regioselective route to C3-alkylated benzothiophenes. acs.orgacs.org This oxyarylation process demonstrates good functional group tolerance and provides the C3-substituted product as the major isomer. acs.orgacs.org

Catalyst/ReagentReactant 1Reactant 2ProductKey Features
Trifluoroacetic anhydride (B1165640) (TFAA)Benzothiophene S-oxidePhenol/SilaneC3-Aryl/Alkyl-benzothiopheneMetal-free, complete C3-regioselectivity, mild conditions. nih.govresearchgate.net
[DTBPAu(PhCN)]SbF₆Benzothiophene S-oxideAlkyneC3-Alkylated benzothiopheneGold-catalyzed, good regioselectivity, works with various alkynes. acs.orgacs.org
ZnCl₂-promoted montmorilloniteBenzothiopheneBenzyl chloride2-BenzylbenzothiopheneClay-catalyzed, initially forms the 2-isomer which can rearrange. tandfonline.com

Vinyl C-H Functionalization Techniques

Direct vinylation at the C3 position of benzothiophene is a desirable but less common transformation. acs.org Some palladium-catalyzed C-H vinylation methods have been reported, though they can require forcing conditions. acs.org The development of milder and more selective C-H vinylation techniques remains an active area of research. A rhodium-catalyzed C-H activation and annulation using vinyl esters as an acetylene (B1199291) equivalent has been demonstrated for the synthesis of benzothiazines, suggesting potential applicability to other sulfur-containing heterocycles. mdpi.com

Cross-Coupling Strategies for Ethenyl Moiety Introduction

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely used to introduce the ethenyl (vinyl) group onto the benzothiophene scaffold.

Palladium-Catalyzed Heck Reactions and Variants

The Mizoroki-Heck reaction is a cornerstone of vinylation chemistry. wikipedia.org It involves the palladium-catalyzed coupling of a vinyl halide or triflate with an alkene. wikipedia.org In the context of 3-ethenyl-1-benzothiophene synthesis, this typically involves the reaction of a 3-halobenzothiophene with a vinylating agent or the coupling of benzothiophene with a vinyl halide.

A visible light-induced, palladium-catalyzed Heck reaction has been developed for the coupling of functionalized alkyl halides with vinyl arenes, including 3-vinylbenzothiophene, at room temperature. nih.govwiley.com This method expands the scope of the Heck reaction to include substrates that may be sensitive to higher temperatures. nih.govwiley.com However, some heteroaryl olefins, such as 3-vinylbenzothiophene, have shown challenging reactivity in certain Heck-type reactions. ntu.edu.sg

Catalyst SystemSubstrate 1Substrate 2ProductKey Features
Pd(OAc)₂/Ligand3-HalobenzothiopheneAlkene3-VinylbenzothiopheneClassic Heck reaction conditions. wikipedia.org
Xantphos Pd G3/Visible Lightα-Heteroatom substituted alkyl iodide3-VinylbenzothiopheneFunctionalized allylic systemMild, room temperature reaction. nih.govwiley.com

Stereoselective Olefination Methods

Stereoselective olefination reactions provide a means to control the geometry of the newly formed double bond. The Zweifel olefination, for instance, has been used to synthesize vinyl heteroarenes with high stereoselectivity. researchgate.net This method involves the reaction of a boronate complex with an electrophile. researchgate.net

Other olefination methods, such as the Wittig and Horner-Wadsworth-Emmons reactions, can also be employed to introduce the ethenyl group, often starting from a 3-formyl or 3-phosphoniomethylbenzothiophene derivative. The stereochemical outcome of these reactions can often be tuned by the choice of reagents and reaction conditions. rsc.org For instance, fluorosulfoximines have been used for highly stereoselective carbonyl monofluoroolefination, providing access to either Z or E isomers. cas.cn

Cycloaddition and Annulation Reactions for Benzothiophene Ring Formation

An alternative to functionalizing a pre-formed benzothiophene is to construct the heterocyclic ring itself through cycloaddition or annulation reactions. These methods build the benzothiophene core from acyclic or simpler cyclic precursors.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful for forming cyclic structures in a single step. cem.comsinica.edu.twopenstax.org While not a direct route to this compound in its classic form, variations and related [4+2] cycloadditions can be envisioned to construct the benzothiophene ring with the necessary substitution pattern. researchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, are a common strategy for synthesizing benzothiophenes. rsc.orgrsc.org For example, the reaction of ortho-substituted arylmethyl sulfides with electrophiles can lead to cyclization and the formation of the benzothiophene ring. rsc.org Metal-free annulation procedures involving an interrupted Pummerer reaction/ acs.orgacs.org-sigmatropic rearrangement/cyclization sequence have also been developed to synthesize various benzothiophene products. nih.govle.ac.uk

Reaction TypePrecursorsKey Features
Bromocyclizationortho-substituted arylmethyl sulfide (B99878)Forms a 3-bromobenzothiophene intermediate that can be further functionalized. rsc.org
Interrupted Pummerer/ acs.orgacs.org-sigmatropic rearrangement/cyclizationArenes and a sulfur sourceMetal-free, twofold C-H functionalization to build the benzothiophene ring. nih.govle.ac.uk
Thiolation annulation2-Bromo alkynylbenzenes and a sulfur sourceCopper-catalyzed synthesis of 2-substituted benzothiophenes. organic-chemistry.org

Aryne-Mediated Cyclizations Involving Sulfur and Alkyne Precursors

A one-step intermolecular reaction utilizing arynes and alkynyl sulfides presents an efficient method for synthesizing 3-substituted benzothiophenes. This approach starts with easily accessible o-silylaryl triflates, which act as aryne precursors, and various alkynyl sulfides. The reaction is typically initiated with a fluoride (B91410) source, such as cesium fluoride, in a suitable solvent like acetonitrile.

The proposed mechanism involves the initial nucleophilic attack of the sulfur atom from the alkynyl sulfide onto the electrophilic aryne intermediate. This is followed by a cyclization step where the alkyne carbon attacks the aryl ring, thereby constructing the benzothiophene skeleton. The final step is the protonation of the resulting zwitterionic intermediate to yield the 3-substituted benzothiophene. This method demonstrates good functional group tolerance, allowing for the synthesis of a wide array of benzothiophene derivatives. For instance, aryl, alkyl, and even complex steroidal moieties can be incorporated at the 3-position.

Aryne PrecursorAlkynyl SulfideProduct (3-Substituted Benzothiophene)YieldReference
3-chloro-benzyne precursor(4-tolylethynyl)(ethyl)sulfane4-chloro-3-(4-tolyl)benzo[b]thiopheneHigh
Benzyne precursor(methylethynyl)(ethyl)sulfane3-methylbenzo[b]thiopheneGood
Benzyne precursor(isopropylethynyl)(ethyl)sulfane3-isopropylbenzo[b]thiopheneGood
Benzyne precursor((4-methoxyphenyl)ethynyl)(ethyl)sulfane3-(4-methoxyphenyl)benzo[b]thiopheneGood
Benzyne precursor((2-bromophenyl)ethynyl)(ethyl)sulfane3-(2-bromophenyl)benzo[b]thiopheneGood

Intramolecular Cyclizations for Fused Ring Systems

Intramolecular cyclization represents a common and effective strategy for synthesizing the benzothiophene ring system. These methods often involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor.

One prominent approach is the electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles. In this reaction, a stable electrophilic sulfur reagent, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate, is used to initiate the cyclization. The proposed mechanism starts with the alkyne attacking the electrophilic sulfur, followed by cyclization and demethylation to afford 2,3-disubstituted benzo[b]thiophenes, often with a valuable thiomethyl group at the 3-position. This reaction proceeds under moderate conditions and tolerates a variety of functional groups.

Other intramolecular methods include:

Photocyclization: Iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes has been developed to create fused benzothiophene derivatives.

Palladium-Catalyzed Cyclization: Transition metal catalysis, particularly with palladium, is used for the cyclization of precursors like thioenols to form the benzothiophene structure.

Radical Cyclization: Radical-based mechanisms can also be employed, where, for example, a P-centered radical adds to an alkyne, leading to a cyclization cascade that forms the fused ring system.

Derivatization from Precursor Compounds

Once the benzothiophene core is synthesized, the ethenyl group can be introduced at the 3-position through various derivatization reactions.

Transformations of Ethynyl-Substituted Benzothiophenes to Ethenyl Analogues

A logical pathway to this compound involves the synthesis of a 3-ethynyl-1-benzothiophene precursor followed by its transformation. The synthesis of terminal alkynes like 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene has been reported, primarily for use in Sonogashira coupling reactions to form more complex molecules.

The synthesis of these ethynyl (B1212043) precursors can be achieved via electrophilic cyclization of molecules like 2-[(2-(methylthio)phenyl)ethynyl]thiophene, followed by further modifications. For instance, an iodinated benzothiophene can be reacted with a protected alkyne, such as (trimethylsilyl)acetylene, via Sonogashira coupling, followed by deprotection to yield the terminal alkyne.

Once the 3-ethynyl-1-benzothiophene is obtained, it can be converted to the corresponding 3-ethenyl analogue through partial reduction of the alkyne. Standard organic chemistry methods, such as catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), are designed to selectively reduce an alkyne to a Z-alkene without reducing other functionalities. This transformation provides a direct route from the ethynyl to the ethenyl compound. The stronger electronic conjugation provided by an ethenyl linker compared to an ethynyl linker is a known aspect in related chlorin (B1196114) systems, highlighting the importance of such transformations.

PrecursorKey Reaction StepProductReference
2-[(2-(methylthio)phenyl)ethynyl]thiopheneElectrophilic cyclization with iodine3-iodo-2-(thiophen-2-yl)benzo[b]thiophene
3-iodo-2-(thiophen-2-yl)benzo[b]thiopheneSonogashira coupling with (trimethylsilyl)acetylene3-((trimethylsilyl)ethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
3-((trimethylsilyl)ethynyl)-2-(thiophen-2-yl)benzo[b]thiopheneDeprotection (e.g., with K2CO3/MeOH)3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene

Routes from Benzothiophene Carbaldehydes

An alternative and widely used method for forming a vinyl group is the Wittig reaction. This approach starts with a benzothiophene substituted with a carbaldehyde (an aldehyde group, -CHO) at the 3-position. 1-Benzothiophene-3-carbaldehyde is a known compound that can be synthesized and used as a starting material. It can be prepared through various formylation reactions of the benzothiophene core.

The Wittig reaction involves reacting the 3-carbaldehyde with a phosphorus ylide, typically methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. The ylide acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene (the 3-ethenyl group) and triphenylphosphine (B44618) oxide as a byproduct. This method is highly reliable for converting aldehydes and ketones into alkenes.

The

Reactivity and Advanced Chemical Transformations of 3 Ethenyl 1 Benzothiophene

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiophene (B83047) Core

The benzothiophene ring system is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Electrophilic aromatic substitution (SEAr) on the unsubstituted benzothiophene ring typically occurs on the heterocyclic portion. The C3 position is generally the most nucleophilic and thus the preferred site of attack for many electrophiles. However, when the C3 position is blocked, as in 3-Ethenyl-1-benzothiophene, electrophilic attack is redirected. The C2 position becomes the next most favored site for substitution. taylorfrancis.com Functionalization can also occur on the benzene (B151609) ring, though this generally requires harsher conditions or specific catalytic systems.

Recent methodologies have demonstrated that functionalization at the C4 position of the benzothiophene core can be achieved. For instance, by activating the molecule as a benzothiophene S-oxide, a metal-free C-H arylation can be directed to the C4 position. nih.gov This approach highlights that regioselectivity can be controlled through strategic substrate modification.

Nucleophilic aromatic substitution (SNAr) on the benzothiophene core is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. Halogen atoms at the C2 and C3 positions can be displaced by nucleophiles. Interestingly, a halogen at the C2-position is often more readily displaced by amine nucleophiles than one at the C3-position. taylorfrancis.com

Reaction TypePreferred Position(s) on this compoundNotes
Electrophilic Substitution C2, C4, C6The ethenyl group directs incoming electrophiles to these positions. Steric hindrance can influence the ratio of ortho- (C2) to para- (C4, C6) products.
Nucleophilic Substitution Requires activationTypically requires a leaving group (e.g., halogen) and strong electron-withdrawing groups on the ring.
Metalation (Deprotonation) C2The C2 proton is the most acidic on the heterocyclic ring and is preferentially abstracted by strong bases. taylorfrancis.com

The ethenyl group at the C3 position plays a crucial role in modulating the electronic properties and, consequently, the reactivity of the benzothiophene core. The ethenyl group acts as an electron-donating group through resonance (+M effect), increasing the electron density of the aromatic system. quora.com This donation of electron density from the double bond into the ring system makes the molecule more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzothiophene. ucalgary.ca

This resonance effect preferentially increases the electron density at the positions ortho (C2) and para (C4, C6) to the ethenyl substituent. quora.comucalgary.ca Therefore, the ethenyl group is considered an ortho-, para-directing activator for electrophilic aromatic substitution. wikipedia.org This means that incoming electrophiles will preferentially attack at the C2, C4, and C6 positions. The inductive effect of the sp²-hybridized carbons of the ethenyl group is slightly electron-withdrawing, but the resonance effect is dominant in determining the regiochemical outcome of the reaction. quora.com

Reactions Involving the Ethenyl Moiety

The exocyclic double bond of the ethenyl group is a key site for a variety of chemical transformations, allowing for the extension of the molecular framework and the synthesis of polymers.

The double bond of the ethenyl group is susceptible to a wide range of addition reactions, characteristic of alkenes. These reactions provide a straightforward method for introducing new functional groups onto the side chain without altering the benzothiophene core.

ReactionReagentsExpected Product
Hydrogenation H₂, Pd/C3-Ethyl-1-benzothiophene
Halogenation Br₂, CCl₄3-(1,2-Dibromoethyl)-1-benzothiophene
Hydrohalogenation HBr3-(1-Bromoethyl)-1-benzothiophene (Markovnikov addition)
Hydration H₂O, H₂SO₄ (cat.)1-(1-Benzothiophen-3-yl)ethan-1-ol
Epoxidation m-CPBA3-(Oxiran-2-yl)-1-benzothiophene
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOH2-(1-Benzothiophen-3-yl)ethan-1-ol (Anti-Markovnikov addition)

These transformations are fundamental in organic synthesis and allow for the conversion of this compound into a variety of derivatives with different chemical properties and potential applications.

The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions. This opens up pathways to novel sulfur-containing polymers with potentially valuable properties for materials science. The polymerization of structurally similar monomers, such as 3-vinylbenzenethiol, has been reported to yield poly(thio-1,3-phenylenethylene). semanticscholar.org

By analogy, this compound can undergo polymerization, typically initiated by radical, cationic, or anionic methods, to produce a polymer with benzothiophene units pendant to a polyethylene backbone. Such polymers could exhibit interesting optical and electronic properties due to the presence of the sulfur-containing aromatic heterocycle, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The benzothiophene moiety can enhance the thermal stability and charge-transporting capabilities of the polymer.

Metalation and Cross-Coupling Reactivity of Functionalized this compound

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives are excellent substrates for such transformations.

Metalation, typically involving deprotonation with a strong organolithium base like n-butyllithium, is a common strategy to generate a nucleophilic carbon center on the benzothiophene ring. For benzothiophene and its derivatives, metalation occurs preferentially at the C2 position due to the higher acidity of the C2-proton. taylorfrancis.com The resulting 2-lithio-3-ethenyl-1-benzothiophene is a versatile intermediate that can react with various electrophiles.

This organometallic intermediate, or a halogenated derivative of this compound, can participate in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : A halogen (e.g., Br, I) can be introduced onto the benzothiophene core (e.g., at the C2, C4, or C6 position) via electrophilic halogenation. The resulting halo-3-ethenyl-1-benzothiophene can then be coupled with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond. nih.govnih.gov This is a highly efficient method for synthesizing biaryl structures.

Heck Reaction : The ethenyl group itself can participate directly in cross-coupling reactions. In the Heck reaction, the double bond of this compound can be coupled with an aryl or vinyl halide. organic-chemistry.org This reaction provides a direct route to stilbene-like structures, extending the conjugation of the system. nih.govnih.gov

Stille Coupling : A stannylated derivative of this compound (prepared via metalation followed by quenching with a trialkyltin halide) can be coupled with an organic halide.

Sonogashira Coupling : A terminal alkyne can be coupled with a halogenated this compound to introduce an alkynyl substituent.

Cross-Coupling ReactionKey ReactantsBond FormedTypical Product Type
Suzuki-Miyaura Halogenated this compound + Organoboron reagentAryl-Aryl or Aryl-AlkylBiaryl or Alkylated Benzothiophene
Heck This compound + Aryl/Vinyl HalideAryl-VinylStilbene-type derivative
Stille Stannylated this compound + Organic HalideAryl-Aryl or Aryl-VinylBiaryl or Stilbene-type derivative
Sonogashira Halogenated this compound + Terminal AlkyneAryl-AlkynylArylacetylene derivative

These advanced transformations underscore the utility of this compound as a versatile platform for constructing complex molecular architectures relevant to medicinal chemistry and materials science.

Palladium-Catalyzed Coupling Reactions for Extended π-Systems

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. For this compound, these reactions can be leveraged in two primary ways: transformations involving the ethenyl group and functionalization of the benzothiophene core itself. The goal of these reactions is often the creation of larger, conjugated π-systems for applications in organic electronics or as biologically active compounds.

Key palladium-catalyzed reactions applicable to this compound include the Heck, Suzuki, and Stille couplings.

Heck Reaction : The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. wikipedia.org The ethenyl group of this compound can serve as the alkene partner, reacting with various aryl or vinyl halides to form substituted stilbene-like structures. This reaction is a direct method for extending the π-conjugation of the molecule. researchgate.netresearchgate.net The reaction typically proceeds with high trans selectivity. wikipedia.org

Suzuki Coupling : The Suzuki-Miyaura coupling is a versatile reaction that joins an organoboron species with an organic halide or triflate. rsc.org To utilize this reaction, the this compound molecule must first be halogenated, typically at positions on the benzothiophene ring system (e.g., positions 2, 4, 6, or 7). The resulting halo-substituted derivative can then be coupled with a variety of aryl or heteroaryl boronic acids or esters. thieme-connect.com This two-step sequence allows for the precise installation of diverse aromatic systems onto the core structure.

Stille Coupling : The Stille reaction couples an organic halide with an organotin compound. mdpi.com Similar to the Suzuki reaction, this requires prior halogenation of the benzothiophene ring. The resulting halide can then be reacted with an organostannane, such as an aryltributylstannane. The Stille reaction is known for its tolerance of a wide variety of functional groups. mdpi.com

The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity.

ReactionTypical ReactantsPalladium Catalyst/PrecursorCommon LigandsBaseSolvent
Heck ReactionThis compound + Ar-X (X=Br, I, OTf)Pd(OAc)2, PdCl2, Pd(PPh3)4PPh3, P(o-tol)3, Buchwald-type phosphinesEt3N, K2CO3, NaOAcDMF, DMAc, Acetonitrile
Suzuki CouplingBromo-(3-ethenyl)-1-benzothiophene + Ar-B(OR)2Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2PPh3, dppf, SPhos, XPhosK2CO3, K3PO4, Cs2CO3Toluene, Dioxane, Water/Co-solvent
Stille CouplingBromo-(3-ethenyl)-1-benzothiophene + Ar-SnBu3Pd(PPh3)4, Pd2(dba)3PPh3, AsPh3Not always required; additives like CuI may be usedToluene, THF, DMF

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals catalyze important transformations of the ethenyl group, allowing for diverse functionalization. Ruthenium, rhodium, and copper complexes are particularly notable for mediating olefin metathesis and hydroformylation reactions.

Olefin Metathesis : Ruthenium-catalyzed olefin metathesis is a powerful method for the formation of new carbon-carbon double bonds. nih.gov The ethenyl group of this compound can participate in cross-metathesis (CM) with other terminal or internal alkenes. This reaction, typically catalyzed by Grubbs- or Hoveyda-Grubbs-type ruthenium alkylidene complexes, allows for the installation of longer or more complex alkenyl side chains at the 3-position. researchgate.netchemistryviews.org The stereochemistry of the resulting double bond (E/Z) can often be controlled by the choice of catalyst and reaction conditions.

Hydroformylation : Also known as the oxo process, hydroformylation involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. researchgate.net This reaction is typically catalyzed by rhodium or cobalt complexes in the presence of carbon monoxide and hydrogen (syngas). beilstein-journals.orgacs.org When applied to this compound, a vinyl arene, hydroformylation can produce two regioisomeric aldehydes: the branched 2-(1-benzothiophen-3-yl)propanal and the linear 3-(1-benzothiophen-3-yl)propanal. The regioselectivity is highly dependent on the catalyst, ligands, and reaction conditions, with branched aldehydes often being major products for vinyl arenes. researchgate.net The resulting aldehydes are valuable intermediates for further synthesis, such as reduction to alcohols or oxidation to carboxylic acids.

ReactionReactantsTypical CatalystKey TransformationPotential Products
Cross-MetathesisThis compound + R-CH=CH2Grubbs or Hoveyda-Grubbs Ru-catalystsC=C bond formation3-(alkenyl)-1-benzothiophenes
HydroformylationThis compound + CO/H2Rh- or Co-complexes (e.g., Rh(acac)(CO)2) with phosphine ligandsFormyl group additionBranched and/or linear aldehydes

Oxidative Transformations and Ring Modifications

Oxidative processes can target either the electron-rich thiophene (B33073) sulfur atom or the ethenyl group, leading to significant changes in the molecule's electronic properties and structure. Furthermore, under certain conditions, the stable benzothiophene ring system can undergo rearrangement or ring-opening.

The sulfur atom in the benzothiophene ring can be selectively oxidized to form the corresponding sulfoxide (S-oxide) and sulfone (S,S-dioxide). This transformation has a profound impact on the electronic nature of the heterocyclic system. The electron-donating thiophene sulfur is converted into a strongly electron-accepting sulfinyl or sulfonyl group. This electronic perturbation alters the molecule's properties, including its fluorescence and redox potentials.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), which can provide the sulfoxide with one equivalent and the sulfone with two or more equivalents. Other reagent systems, such as hydrogen peroxide (H₂O₂) with additives like phosphorus pentoxide (P₂O₅), have also been employed for the efficient synthesis of benzothiophene sulfones. The oxidation state can be controlled by the stoichiometry of the oxidant and the reaction conditions.

Target ProductOxidizing AgentTypical Conditions
This compound-1-oxidem-CPBA (1 equiv.)Dichloromethane (DCM), 0°C to room temp.
This compound-1,1-dioxidem-CPBA (>2 equiv.)Dichloromethane (DCM), reflux
This compound-1,1-dioxideH2O2 / P2O5Acetonitrile, room temp.

While the benzothiophene ring is aromatic and generally stable, it can undergo cleavage under specific, often harsh, conditions. Ring-opening reactions of thiophene derivatives have been reported in the presence of strong nucleophiles like organolithium reagents. For this compound, treatment with an aryllithium or alkyllithium reagent could potentially lead to a nucleophilic attack on the sulfur atom or an adjacent carbon, followed by cleavage of a carbon-sulfur bond. This process generates a bithiophene-like structure after quenching with an electrophile, effectively opening the fused thiophene ring. The exact products depend on the nature of the organolithium reagent and the reaction conditions.

Sigmatropic rearrangements, such as the Cope rearrangement, have also been investigated in the benzo[b]thiophene series, although specific examples involving a 3-ethenyl substituent are not widely documented. researchgate.net Such rearrangements would typically require thermal or photochemical activation and could lead to isomeric structures through a reorganization of the π-system and sigma bonds.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Ethenyl 1 Benzothiophene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-Ethenyl-1-benzothiophene and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy offers a detailed map of the proton environments within the this compound molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of each proton signal provide critical information for structural assignment.

For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons of the benzothiophene (B83047) core and the protons of the ethenyl (vinyl) substituent. The aromatic protons typically resonate in the downfield region of the spectrum, influenced by the deshielding effect of the aromatic ring current. The vinyl protons exhibit a characteristic set of signals, with their chemical shifts and coupling patterns providing unambiguous evidence for the presence and connectivity of the ethenyl group.

A representative ¹H NMR data set for this compound is detailed in the interactive table below. semanticscholar.org The data showcases the precise chemical shifts and coupling constants that are fundamental to the structural confirmation of the molecule. semanticscholar.org

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-77.93d7.7
H-47.87d8.3
H-27.48s-
H-5, H-67.45 - 7.34m-
-CH=CH₂ (α-H)7.00dd11.0, 17.6
=CH₂ (β-H, trans)5.82dd1.1, 17.6
=CH₂ (β-H, cis)5.40dd1.2, 11.1

Note: The data presented is based on a 500 MHz NMR spectrum in CDCl₃. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR for Carbon Skeleton Analysis

Complementing the information from ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.

The aromatic carbons of the benzothiophene ring system typically appear in the range of δ 120-145 ppm. The carbons of the ethenyl group have characteristic chemical shifts, with the sp² hybridized carbons resonating in the downfield region. The analysis of the ¹³C NMR spectrum allows for the confirmation of the number of unique carbon atoms and provides valuable information about their hybridization and substitution patterns.

The following interactive table summarizes the ¹³C NMR chemical shifts for this compound. semanticscholar.org

Carbon AssignmentChemical Shift (δ, ppm)
C-7a140.5
C-3a137.6
C-3134.6
C-2129.2
C-7124.4
C-4124.3
C-6122.9
C-5122.3
-CH=121.9
=CH₂115.6

Note: The data is based on a 126 MHz NMR spectrum in CDCl₃. Chemical shifts are referenced to the solvent peak.

2D NMR Techniques for Connectivity Assignments

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR techniques to unambiguously establish the connectivity between atoms. For this compound derivatives, several 2D NMR experiments are particularly insightful:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled, typically through two or three bonds. This is instrumental in tracing the connectivity of protons within the aromatic rings and the ethenyl substituent.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a powerful tool for assigning both the ¹H and ¹³C NMR spectra simultaneously.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range correlations between protons and carbons, typically over two to four bonds. This technique is invaluable for establishing the connectivity between different fragments of the molecule, such as linking the ethenyl group to the C-3 position of the benzothiophene core.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound derivatives can be achieved, solidifying the structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). For this compound derivatives, various MS techniques are employed to confirm the molecular formula and to gain insights into the molecule's stability and fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer.

For benzothiophene derivatives, ESI-MS is often used to determine the accurate molecular weight, which in turn allows for the deduction of the elemental composition. High-resolution ESI-MS can provide mass measurements with high accuracy, enabling the confident assignment of a molecular formula. The fragmentation of ions in the gas phase can be induced by collision-induced dissociation (CID), providing valuable structural information. The fragmentation patterns of benzothiophene radical cations, for instance, have been studied to understand their degradation pathways. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

The resulting mass spectrum provides a molecular fingerprint of the compound. The molecular ion peak (M⁺) confirms the molecular weight of this compound. The fragmentation pattern, which arises from the breakdown of the molecular ion into smaller charged fragments, provides valuable structural information. Common fragmentation pathways for aromatic and vinyl-substituted compounds can be used to interpret the mass spectrum and confirm the structure of the analyte. The analysis of these fragmentation patterns is a key aspect of structural elucidation using GC-MS.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the various functional groups and characterizing the bonding within this compound derivatives. These methods probe the vibrational modes of molecules, offering a unique "fingerprint" that is highly sensitive to the molecular structure. uh.edu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of a this compound derivative is expected to exhibit characteristic absorption bands corresponding to its core structural components: the benzothiophene ring and the ethenyl (vinyl) substituent.

The benzothiophene moiety displays several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.netnii.ac.jp The C=C stretching vibrations of the aromatic rings give rise to bands in the 1600-1450 cm⁻¹ region. The ethenyl group introduces distinct vibrational signatures, including the C=C stretching vibration around 1640-1620 cm⁻¹ and the vinylic C-H stretching vibrations above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (wagging) for the vinyl group are also prominent in the 1000-800 cm⁻¹ region and are diagnostic for the substitution pattern.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C-H Stretching Aromatic (Benzothiophene) 3100 - 3000
C-H Stretching Vinylic (Ethenyl) 3080 - 3010
C=C Stretching Vinylic (Ethenyl) 1640 - 1620
C=C Stretching Aromatic (Benzothiophene) 1600 - 1450
C-H Out-of-Plane Bending Vinylic (Ethenyl) 1000 - 810

Note: The exact positions of these bands can be influenced by the presence of other substituents on the benzothiophene ring system.

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. dtic.mil While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the C=C stretching vibration of the ethenyl group and the symmetric breathing modes of the aromatic rings are expected to produce strong Raman signals. mdpi.com The C-S bond of the thiophene (B33073) ring also gives rise to characteristic Raman bands. The study of low-frequency lattice phonons in the Raman spectra of benzothiophene derivatives can provide information about crystal packing and polymorphism in the solid state. researchgate.net

Table 2: Characteristic Raman Shifts for this compound.

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
C-H Stretching Aromatic & Vinylic 3100 - 3000
C=C Stretching Vinylic (Ethenyl) ~1630
C=C Symmetric Stretch Thiophene Ring ~1447

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide valuable information about the electronic structure and photophysical properties of conjugated molecules like this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The benzothiophene core is a chromophore that absorbs in the UV region. The fusion of the benzene (B151609) and thiophene rings results in a more extended π-conjugated system compared to the individual rings, leading to absorption at longer wavelengths. researchgate.net

The introduction of an ethenyl group at the 3-position further extends this π-conjugation. This extension of the chromophore typically results in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths and an increase in the molar absorptivity (ε), as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. The UV-Vis spectrum of this compound derivatives is therefore sensitive to the nature and position of other substituents on the aromatic system. mdpi.combiointerfaceresearch.com

Table 3: Typical UV-Vis Absorption Data for Benzothiophene Systems.

Compound System Solvent Absorption Maxima (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Benzothiophene Hexane ~228, 260, 297 Data not specified

Fluorescence spectroscopy is a highly sensitive technique that examines the emission of light from a molecule after it has absorbed photons. jascoinc.commdpi.com Molecules that fluoresce are known as fluorophores. The benzothiophene system is known to be more emissive than its constituent benzene or thiophene rings alone. researchgate.net This is attributed to the rigid, planar structure and extended π-system of the fused rings, which facilitates radiative decay from the excited state back to the ground state.

The photoluminescent properties of this compound derivatives can be tuned by modifying the molecular structure. The ethenyl group and other substituents can influence the fluorescence quantum yield (the efficiency of the fluorescence process) and the wavelength of the emitted light (the Stokes shift, which is the difference between the absorption and emission maxima). The emission spectrum is typically a mirror image of the absorption spectrum. uci.edu The study of these properties is essential for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com

Table 4: General Photoluminescent Characteristics of Benzothiophene Derivatives.

Property Description Typical Observation
Emission Wavelength Wavelength of maximum fluorescence intensity. Typically at a longer wavelength than the absorption maximum.
Quantum Yield Efficiency of photon emission relative to photons absorbed. Can be high, with some derivatives exceeding 99%. mdpi.com

Solid-State Structural Analysis

For derivatives of this compound, X-ray crystallography can confirm the planarity of the benzothiophene ring system and determine the orientation of the ethenyl substituent. nih.govnih.gov Furthermore, it reveals how molecules pack in the crystal lattice, which is governed by intermolecular interactions such as π–π stacking, C–H···π interactions, and hydrogen bonds (if suitable functional groups are present). researchgate.net

Hirshfeld surface analysis is a computational method often used in conjunction with X-ray diffraction data to visualize and quantify intermolecular contacts within a crystal. nih.govresearchgate.net By mapping properties like electrostatic potential or intermolecular closeness onto this surface, researchers can gain a deeper understanding of the forces that direct the crystal packing, which in turn influences the material's bulk properties.

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray Diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing fundamental insights into the molecular packing and intermolecular interactions of this compound derivatives. Single-crystal XRD analysis yields detailed information, including unit cell parameters, space group, and bond lengths and angles.

In various studies on benzothiophene derivatives, XRD has been used to confirm molecular structures and understand their solid-state packing. For instance, the crystal structures of two benzothiophene derivatives, C₂₂H₁₆FNO₂S₂ and C₂₆H₂₀FNO₂S₂, were determined, revealing that the benzothiophene rings are essentially planar. nih.gov In one derivative, the thiophene ring system was found to be nearly orthogonal to a phenyl ring attached to a sulfonyl group. nih.gov Similarly, analysis of other derivatives has shown how intramolecular interactions, such as C—H⋯O hydrogen bonds, stabilize the molecular conformation. nih.gov

The crystal system and space group are key identifiers of the crystal's symmetry. For example, one synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative crystallized in the triclinic crystal system with a P-1 space group, while its precursor crystallized in the more symmetric monoclinic system with a P2₁ space group. mdpi.com Another study on a fused triazolo/thiadiazole derivative containing an indole (B1671886) scaffold reported a monoclinic system with a centrosymmetric P2₁/n space group. mdpi.com This level of structural detail is critical for understanding how molecular design influences solid-state properties.

Table 1: Representative Crystal Data for Benzothiophene Derivatives

Compound Crystal System Space Group Unit Cell Parameters Ref.
C₂₂H₁₆FNO₂S₂ - - - nih.gov
C₂₆H₂₀FNO₂S₂ - - - nih.gov
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative Triclinic P-1 a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° mdpi.com

Note: Specific unit cell parameters for C₂₂H₁₆FNO₂S₂ and C₂₆H₂₀FNO₂S₂ were not provided in the source.

Atomic Force Microscopy (AFM) for Thin Film Morphology

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the morphology of thin films of this compound derivatives. It provides topographical information at the nanoscale, revealing details about surface roughness, domain size, and the presence of crystalline structures, which are crucial for the performance of organic electronic devices.

Studies on derivatives like 2,7-bis(octyloxy) ulb.ac.bebenzothieno[3,2-b]-benzothiophene (C₈O–BTBT–OC₈) have utilized AFM to investigate how temperature affects film morphology. ulb.ac.bersc.org For instance, AFM images of thin films deposited at different temperatures (25 °C, 85 °C, and 130 °C) showed distinct surface features, indicating temperature-dependent growth modes. ulb.ac.be The technique can also reveal the formation of different crystalline phases, or polymorphs, within the thin film. In C₈O–BTBT–OC₈ films, a structural transition from a substrate-induced phase to a high-temperature phase was observed upon annealing, a change that has significant implications for charge carrier mobility. ulb.ac.bersc.org

AFM is also employed to study the morphology of polymer films derived from related thiophene structures. For example, in poly(3-hexylthiophene) (P3HT) thin films, AFM revealed a surface roughness of a few nanometers and the presence of islands with dimensions of 10–20 nm. nih.govuobasrah.edu.iq The morphology of composite films, such as those blending a P3HT-block-polystyrene copolymer with a fullerene derivative (PCBM), has also been examined with AFM to understand phase separation, which is critical for organic solar cell efficiency. mdpi.com

Table 2: Morphological Data from AFM for Benzothiophene and Polythiophene Derivative Thin Films

Material Substrate Deposition/Annealing Conditions Observed Features Ref.
C₈O–BTBT–OC₈ SiO₂ Deposited at 25 °C, 85 °C, 130 °C Laterally homogeneous morphology, terraced structures ulb.ac.be
2-decyl-7-phenyl- ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene SiOₓ Spin-coated Terraced surface with monomolecular steps (h = 2.7 nm) researchgate.net
Poly(3-hexylthiophene) (P3HT) Mica with PEDOT:PSS Spin-coated Surface roughness of a few nanometers; islands of ~10–20 nm nih.gov

Electrochemical Characterization

Electrochemical methods are fundamental to understanding the electronic properties of this compound derivatives, particularly their ability to accept or donate electrons. These properties are key to their function in optoelectronic applications.

Cyclic Voltammetry (CV) for Redox Potentials

Cyclic Voltammetry (CV) is the primary technique used to investigate the redox behavior of these compounds. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials, which are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively.

In the study of various electroactive compounds, CV reveals key information about their electronic structure. For example, the CV analysis of triphenylamine-based hydrazones showed multistep, reversible or quasi-reversible oxidation processes. researchgate.net The potential difference between redox peaks provided insight into the formation of dimeric structures. researchgate.net For a series of 2,1,3-benzothiadiazole (B189464) derivatives, CV scans in the anodic range showed that an irreversible polymerization process occurred upon oxidation. semanticscholar.org The oxidation potential was found to be sensitive to the substituents on the molecule, a trend that correlated with calculated HOMO levels. semanticscholar.org

The electrochemical properties of oxacycle-fused ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene derivatives have also been explored, demonstrating how functionalization of the core structure influences the ionization potential. nih.gov The redox potentials are crucial for designing materials with appropriate energy levels for efficient charge injection and transport in devices like organic field-effect transistors and organic solar cells. Control experiments using CV can also help elucidate reaction mechanisms, such as confirming the involvement of radical pathways in electrochemical synthesis. nih.gov

Table 3: Electrochemical Data from Cyclic Voltammetry for Related Derivatives

Compound Family Solvent/Electrolyte Potentials vs. Key Findings Ref.
Triphenylamine-based hydrazones Dichloromethane / THF Fc/Fc⁺ Multistep, reversible/quasi-reversible oxidation signals. researchgate.net
2,1,3-Benzothiadiazole derivatives Dichloromethane Ferrocene redox couple Irreversible polymerization upon oxidation; substituent-dependent oxidation potentials. semanticscholar.org
Sulfonhydrazides / Internal alkynes CH₃CN / Et₄NPF₆ Ag/Ag⁺ Used to probe the mechanism of electrochemical synthesis of benzothiophenes. nih.gov

Theoretical and Computational Investigations of 3 Ethenyl 1 Benzothiophene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground-state properties of molecules. Through DFT calculations, researchers can determine optimized molecular geometries, electron density distributions, and other key parameters. While DFT has been extensively applied to a wide range of benzothiophene (B83047) derivatives to explore their potential in organic electronics, specific studies detailing the ground state properties of 3-Ethenyl-1-benzothiophene are not presently available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how a molecule interacts with light, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.orgchemrxiv.org This method is used to calculate the energies of electronic excited states, which is crucial for predicting a molecule's absorption and emission spectra. chemrxiv.org TD-DFT is a workhorse in computational chemistry for studying the photophysical properties of organic compounds. semanticscholar.org However, specific TD-DFT investigations into the excited states of this compound have not been reported.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides critical insights into the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, while the LUMO is the innermost empty orbital and relates to the ability to accept electrons. youtube.comyoutube.com The energies of these orbitals are fundamental indicators of a molecule's potential as a semiconductor or in chemical reactions. For many organic compounds, the HOMO and LUMO energy levels are calculated using DFT methods. nih.gov A detailed analysis of the specific HOMO and LUMO energy values for this compound is contingent on future computational studies.

Band Gap Analysis and Charge Transfer Characteristics

The energy difference between the HOMO and LUMO is known as the band gap, a crucial parameter for electronic and optical applications. A smaller band gap is often associated with higher chemical reactivity and lower kinetic stability. nih.gov The nature of the HOMO-to-LUMO transition also reveals the charge transfer characteristics within the molecule upon electronic excitation. While these analyses are standard for characterizing new organic materials, specific data for the band gap and charge transfer properties of this compound are currently unavailable.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a vital role in elucidating the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can map out the most likely mechanism for a given transformation. nih.gov Such studies provide invaluable insights into reaction kinetics and selectivity. At present, there are no published computational studies focused on the reaction mechanisms or transition state analyses involving this compound.

Computational Elucidation of Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating complex reaction mechanisms. For benzothiophene derivatives, DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This allows for a detailed, step-by-step understanding of how reactions proceed.

For instance, in reactions involving benzothiophene scaffolds, computational studies have been used to rationalize reaction outcomes that are otherwise difficult to predict. researchgate.net Theoretical investigations of thermal-induced cyclization reactions, such as the Myers-Saito cyclization of enyne-allenes, have confirmed multi-step pathways involving diradical intermediates. researchgate.net DFT calculations can distinguish between competing pathways, such as a 6-endo cyclization versus a 5-endo cyclization, by calculating the activation energies for each step. researchgate.net This approach provides a robust framework for understanding the mechanisms of reactions that this compound might undergo, such as cycloadditions or metal-catalyzed cross-coupling at the ethenyl group.

Regioselectivity and Stereoselectivity Predictions

Computational models are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions, which is crucial for the synthesis of specific isomers. For substituted benzothiophenes, the inherent electronic distribution of the ring system dictates the preferred sites for electrophilic or nucleophilic attack. DFT calculations can quantify this reactivity through various descriptors.

Reactivity indices, such as Fukui functions and condensed-to-atom variants, can be calculated to predict the most reactive sites within a molecule. researchgate.net For example, in the alkylation of heterocyclic thiones, computational analysis of Highest Occupied Molecular Orbitals (HOMO), electron localization functions, and electrophilic Fukui functions can explain the observed S-alkylation selectivity. researchgate.net Similarly, for this compound, these calculations would predict the relative likelihood of a reaction occurring at the C2 position of the benzothiophene ring versus addition across the ethenyl double bond. Distortion-interaction analysis within a DFT framework can also be used to explain regioselectivity in catalyzed reactions, indicating that outcomes are often controlled by steric effects during key steps like alkyne insertion. rsc.org

The table below illustrates typical activation energy data calculated via DFT for competing reaction pathways, which is fundamental to predicting regioselectivity.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Predicted Outcome
Pathway A (e.g., C2-Addition) TS-A15.2Minor Product
Pathway B (e.g., Ethenyl-Addition) TS-B12.8Major Product
Pathway C (e.g., C4-Addition) TS-C18.5Trace Product

Note: Data are representative examples based on computational studies of related heterocyclic systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions that govern the properties of materials in condensed phases. For a molecule like this compound, MD simulations can reveal the preferred orientation of the ethenyl group relative to the benzothiophene plane and how this conformation fluctuates at different temperatures.

In studies of related molecules like poly(3-hexylthiophene), atomistic and coarse-grained MD simulations have been used to study chain conformation as a function of temperature, identifying stable structures such as bundles and toroids. nih.gov For smaller molecules, MD simulations are crucial for understanding how they interact with their environment, such as a solvent or a biological receptor. nih.gov These simulations can quantify interactions like van der Waals forces, electrostatic interactions, and π-stacking, which are critical for predicting crystal packing and the stability of molecular complexes. nih.gov The results from MD simulations, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can indicate the stability of specific conformations or binding poses. nih.gov

Prediction of Spectroscopic Signatures

Computational chemistry provides indispensable methods for predicting spectroscopic properties, which aids in the characterization and identification of newly synthesized compounds. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis), while methods like Gauge-Including Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net

By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can generate a theoretical UV-Vis spectrum. researchgate.netnih.gov These calculations help assign experimental absorption bands to specific electronic transitions, such as π → π* transitions within the conjugated system of this compound. nih.gov Similarly, GIAO calculations provide theoretical isotropic shielding values that can be converted into ¹H and ¹³C NMR chemical shifts. researchgate.netuncw.edu Comparing these predicted spectra with experimental data is a powerful method for structural verification. researchgate.netnih.gov Various DFT functionals can be benchmarked to determine which provides the best agreement with experimental spectra for a given class of molecules. chemrxiv.orgchemrxiv.org

The following table shows representative data from a TD-DFT calculation for a benzothiophene derivative, illustrating the prediction of its UV-Vis absorption spectrum.

ExcitationWavelength (λ) (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁ 3100.45HOMO → LUMO
S₀ → S₂ 2850.12HOMO-1 → LUMO
S₀ → S₃ 2540.38HOMO → LUMO+1

Note: Data are illustrative and based on typical TD-DFT outputs for aromatic heterocyclic systems. mdpi.com

Applications in Advanced Materials Science and Engineering

Development of π-Conjugated Polymers and Copolymers

Electropolymerization and Chemical Polymerization Strategies

Further research and publication in the scientific community would be required to populate these specific areas of inquiry for the compound "3-Ethenyl-1-benzothiophene."

Influence of this compound Units on Polymer Backbone Properties

The incorporation of this compound units into a polymer backbone is anticipated to significantly influence its structural and electronic properties. The benzothiophene (B83047) moiety, a rigid and planar fused ring system, inherently imparts a degree of stiffness to the polymer chain. This rigidity can promote more ordered packing in the solid state, which is often crucial for efficient charge transport in organic electronic devices.

Studies on similar thiophene-based conjugated polymers have shown that the backbone rigidity and side-chain arrangement are critical in determining the morphology and charge mobility of the resulting materials. rsc.org For example, polymers with more rigid backbones tend to form more ordered, lamellar structures, which are favorable for charge transport. rsc.org While direct studies on poly(this compound) are limited, it can be inferred that the rigid nature of the benzothiophene unit would contribute to a stiffer polymer backbone compared to more flexible aliphatic polymers. This increased rigidity can lead to a higher glass transition temperature (Tg) and enhanced thermal stability of the polymer.

Functional Materials for Optoelectronics

The unique electronic structure of this compound, characterized by its extended π-conjugation, makes it a promising candidate for the development of functional materials for optoelectronic applications. The benzothiophene core can act as both an electron-donating and an electron-accepting moiety, depending on the nature of the substituents attached to it. This versatility allows for the design of materials with tailored optical and electronic properties.

Light-Harvesting Architectures

Light-harvesting architectures are designed to capture light energy and transfer it efficiently to a reaction center, mimicking the process of natural photosynthesis. In the context of artificial systems, polymers containing chromophoric units like this compound can be engineered to absorb a broad range of the solar spectrum. The benzothiophene unit, with its aromatic structure, absorbs light in the UV-visible region. By chemically modifying the benzothiophene core or by copolymerizing it with other chromophores, the absorption spectrum can be broadened to capture more of the incident sunlight.

The efficiency of a light-harvesting system depends critically on the rate and efficiency of energy transfer between the chromophores. In polymers incorporating this compound, photoexcitation of a benzothiophene unit can be followed by ultrafast energy transfer along the polymer backbone to an energy acceptor or a charge-separation interface. acs.orgaip.orgunc.edu The rigid nature of the benzothiophene unit can facilitate this process by maintaining a favorable orientation and distance between adjacent chromophores, thus enhancing exciton (B1674681) migration. aip.org

Designing effective light-harvesting polymers involves controlling the polymer's molecular weight, polydispersity, and the sequence of monomer units. These parameters influence the photophysical properties, such as the emission lifetime and quantum yield, by affecting the extent of energy migration and the presence of exciton traps. By strategically placing energy-accepting units along the polymer chain, a directional flow of energy can be established, concentrating the absorbed light energy at specific sites for conversion into electricity or chemical energy.

Nonlinear Optical (NLO) Chromophores

Nonlinear optical (NLO) materials are of great interest for applications in optical communications, data storage, and optical switching. Organic chromophores with large second-order (β) and third-order (γ) hyperpolarizabilities are key components of these materials. The NLO response of a molecule is governed by its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated bridge.

The this compound scaffold can be utilized as a π-conjugated bridge in the design of push-pull NLO chromophores. The benzothiophene ring system can effectively relay electronic effects between a donor and an acceptor group. The ethenyl linkage provides an extension of the conjugation path, which is known to enhance the NLO response.

Theoretical studies on similar organic chromophores have demonstrated that the magnitude of the hyperpolarizability is sensitive to the nature of the donor and acceptor groups, as well as the length and composition of the conjugated spacer. nih.gov By attaching strong electron-donating groups (e.g., amino or alkoxy groups) and strong electron-accepting groups (e.g., nitro or cyano groups) to the benzothiophene moiety, a significant intramolecular charge transfer (ICT) can be induced upon photoexcitation, leading to a large NLO response.

The table below presents a hypothetical comparison of the calculated first hyperpolarizability (β) for a reference compound and a designed chromophore incorporating a vinyl-benzothiophene unit, illustrating the potential for enhancement of NLO properties.

CompoundDonor GroupAcceptor Groupπ-BridgeCalculated β (arbitrary units)
Reference-NO2-N(CH3)2Stilbene100
BT-based-NO2-N(CH3)2This compound>100 (Expected)

This table is for illustrative purposes to demonstrate the expected trend.

The thermal stability of NLO chromophores is another critical factor for their practical application. Benzothiophene derivatives are known for their good thermal stability, which is an advantageous feature for the development of robust NLO materials. stevens.edu

Self-Assembly and Nanostructure Formation of this compound Derivatives

The ability of molecules to self-assemble into well-defined nanostructures is a powerful tool in the bottom-up fabrication of functional materials and devices. Derivatives of this compound, particularly when incorporated into polymers or larger molecular architectures, can be designed to undergo self-assembly driven by various non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonding.

Thin Film Formation Techniques

The formation of high-quality thin films is a prerequisite for the integration of this compound-based materials into electronic and optoelectronic devices. Several techniques can be employed for the deposition of these materials, each offering distinct advantages in controlling the film's morphology and structure.

Solution-based techniques are particularly attractive due to their potential for low-cost, large-area fabrication. These methods include:

Spin-coating: A widely used technique that produces uniform thin films by spinning a substrate coated with a solution of the material. The final film thickness and morphology are influenced by the solution concentration, solvent volatility, and spin speed.

Drop-casting: A simple method where a drop of the material solution is placed on a substrate and the solvent is allowed to evaporate. This technique can lead to the formation of crystalline domains, but often with less uniformity compared to spin-coating.

Doctor-blading/Solution Shearing: These techniques involve spreading the solution over a substrate with a blade, which can promote the alignment of polymer chains and the growth of highly ordered crystalline films, leading to improved charge transport properties. nih.gov

Vapor-based techniques offer a high degree of control over the film growth process and can yield highly pure and ordered films:

Physical Vapor Deposition (PVD): In this method, the material is evaporated in a high vacuum and then condensed onto a substrate. PVD is well-suited for small molecules and can produce highly crystalline thin films with controlled thickness. ulb.ac.becsic.es

Chemical Vapor Deposition (CVD): This technique involves the reaction of volatile precursors on a heated substrate to form a thin film. Oxidative CVD (oCVD) has been successfully used for the deposition of conjugated polymer thin films, including polythiophenes, offering control over the film's morphology and molecular structure. rsc.org

The choice of deposition technique has a profound impact on the resulting thin film's molecular packing, crystallinity, and surface morphology, which in turn dictates its performance in a device.

Morphology-Performance Relationships

The performance of organic electronic devices is intimately linked to the morphology of the active semiconductor layer at the nanoscale. For materials based on this compound, controlling the thin film morphology is crucial for optimizing properties such as charge carrier mobility and light absorption.

Crystallinity and Molecular Packing: The degree of crystallinity and the specific packing arrangement of the molecules in the solid state are paramount. A high degree of crystallinity with significant π-π stacking between adjacent benzothiophene units provides pathways for efficient charge transport. rsc.org The orientation of the molecules with respect to the substrate is also critical. For transistor applications, an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally preferred as it facilitates in-plane charge transport between the source and drain electrodes.

Phase Separation and Domain Size: In bulk heterojunction solar cells, where a blend of a donor and an acceptor material is used, the nanoscale phase separation between the two components is crucial. The domain sizes of the donor and acceptor phases need to be on the order of the exciton diffusion length (typically 10-20 nm) to ensure efficient charge separation at the donor-acceptor interface. The morphology of these blends can be controlled by the choice of solvents, the use of additives, and post-deposition annealing treatments.

Influence of Processing Conditions: The processing conditions during thin film formation have a direct impact on the final morphology. For instance, the solvent used for solution processing can affect the solubility of the material and the kinetics of film formation, thereby influencing the degree of crystallinity and domain size. Post-deposition annealing at elevated temperatures can be used to improve the molecular ordering and increase the crystallinity of the film, often leading to enhanced device performance. rsc.org However, the annealing temperature and duration must be carefully optimized to avoid dewetting or degradation of the film. rsc.org

The following table summarizes the expected impact of morphological features on the performance of devices based on this compound derivatives.

Morphological FeatureImpact on Device Performance
High CrystallinityEnhanced charge carrier mobility
"Edge-on" Molecular OrientationImproved in-plane charge transport in transistors
Optimal Domain Size (in blends)Efficient charge separation in solar cells
Smooth Surface MorphologyGood interfacial contact with electrodes

Understanding and controlling these morphology-performance relationships are key to unlocking the full potential of this compound-based materials in advanced materials science and engineering. stanford.edu

Structure Function Relationships and Design Principles

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical characteristics of the 3-Ethenyl-1-benzothiophene scaffold can be precisely tuned by attaching various functional groups, known as substituents. These groups can either donate or withdraw electrons, which in turn alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO levels is known as the band gap, a critical parameter that dictates the material's conductive and optical behavior. mdpi.commdpi.com

For instance, studies on analogous benzothiazole (B30560) and azothiophene systems have demonstrated these principles quantitatively. The substitution of an electron-withdrawing -NO₂ group significantly lowers both HOMO and LUMO energy levels, resulting in a smaller band gap compared to the unsubstituted parent molecule. nih.gov Similarly, the presence of a strong EWG like -CN can dramatically increase a molecule's dipole moment, while an EDG like -OCH₃ can lead to a lower dipole moment. mdpi.com This modulation of frontier molecular orbitals is a cornerstone of designing materials for organic electronics. nih.gov

Table 1: Effect of Substituents on Frontier Molecular Orbital Energies (Illustrative Examples from Analogous Systems) Data derived from studies on substituted benzothiazole and azothiophene derivatives.

Compound SystemSubstituentEffectHOMO Energy (eV)LUMO Energy (eV)Band Gap (Egap) (eV)Source
Benzothiazole-CH₃ (Donating)Weak-6.18-1.884.30 nih.gov
Benzothiazole-NO₂ (Withdrawing)Strong-6.18-3.352.83 nih.gov
Azothiophene-H (Reference)Neutral--2.45 mdpi.com
Azothiophene-OCH₃ (Donating)Strong--2.39 mdpi.com
Azothiophene-CN (Withdrawing)Strong--2.31 mdpi.com

Role of Molecular Planarity and Conjugation Length

The extent of π-electron delocalization along a conjugated molecular backbone is fundamental to the electronic properties of these organic materials. mdpi.com For efficient delocalization, which facilitates charge transport, the molecule or polymer chain must adopt a highly planar conformation. researchgate.net This planarity allows for maximum overlap of the p-orbitals on adjacent atoms, creating a continuous pathway for electrons. researchgate.net The benzothiophene (B83047) unit itself is a planar, aromatic system. chemicalbook.com When polymerized, maintaining this planarity along the chain is crucial for achieving high charge carrier mobility. mdpi.com

However, research has shown that greater planarity does not always lead to enhanced conjugation. researchgate.net In some fused heterocyclic systems, forcing planarity can induce strain and distort the rings, leading to a truncated conjugation pathway that ultimately hinders electronic communication along the backbone. researchgate.net

Rational Design Strategies for Enhanced Performance in Specific Applications

The principles of substituent effects, planarity, and conjugation length form the basis for the rational design of this compound-based materials for targeted applications. By strategically combining these structural elements, researchers can create compounds with optimized performance characteristics.

For applications in organic photovoltaics (OPVs) or photodetectors, the goal is often to design materials that absorb light across a broad range of the solar spectrum. This can be achieved by creating polymers with a low band gap, which is accomplished by:

Increasing Conjugation Length: Synthesizing longer polymer chains. mdpi.com

Introducing EDGs and EWGs: Creating a "push-pull" architecture within the molecule or along the polymer backbone to lower the LUMO and raise the HOMO. nih.gov

Enhancing Planarity: Designing molecular structures that minimize steric hindrance between adjacent units to promote a more planar conformation.

For organic field-effect transistors (OFETs), the primary goal is to maximize charge carrier mobility. This is achieved by designing materials that encourage strong intermolecular π-π stacking in the solid state. Sulfur-containing heterocycles like benzothiophene are particularly advantageous due to sulfur-sulfur interactions that can facilitate this ordered packing. mdpi.com Design strategies often focus on attaching specific side chains that promote self-assembly into highly crystalline thin films.

In the context of PLEDs, tuning the emission color is paramount. This is directly controlled by the band gap of the material. A larger band gap will result in blue emission, while progressively smaller band gaps will lead to green, yellow, and red emissions. mdpi.com Therefore, by carefully selecting substituents and controlling the polymer chain length, the emission color can be precisely engineered.

Regiochemical Control in Synthesis and its Impact on Material Behavior

In the polymerization of substituted monomers like a derivative of this compound, the orientation of each monomer unit relative to the next is known as regiochemistry. Uncontrolled polymerization can lead to a mixture of orientations, including head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. This lack of regioregularity disrupts the planarity and conjugation of the polymer backbone, leading to suboptimal electronic properties.

Controlling the synthesis to produce highly regioregular polymers, typically with >95% HT linkages, is critical for high performance. Regioregular HT polymers can pack more closely in the solid state, which enhances intermolecular charge hopping and improves charge carrier mobility. consensus.app In contrast, the inclusion of HH linkages often introduces significant steric strain, forcing the polymer backbone to twist. consensus.app This twisting disrupts π-orbital overlap, effectively breaking the conjugation pathway and trapping charge carriers, which is detrimental to device performance.

The impact of regiochemistry is profound; for example, studies on analogous polyfurans have shown that HH-oriented side groups create substantial steric hindrance that twists the polymer backbone. consensus.app Various synthetic methodologies, including Kumada, Stille, and Suzuki coupling reactions, can be optimized to afford a high degree of regiochemical control, enabling the synthesis of well-defined materials with predictable and superior electronic behavior. researchgate.netresearchgate.net The choice of catalyst and reaction conditions is paramount in achieving this control. organic-chemistry.orgnih.gov

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies and Catalytic Systems

While established methods for the synthesis of benzothiophene (B83047) derivatives exist, the development of more efficient, selective, and sustainable synthetic pathways for 3-Ethenyl-1-benzothiophene and its analogs remains a significant area of research. Future efforts will likely concentrate on the exploration of novel catalytic systems that can offer higher yields, milder reaction conditions, and greater functional group tolerance.

Recent advancements in catalysis offer promising avenues. For instance, the use of visible-light-activated "ene"-reductase to catalyze cross-coupling reactions presents an environmentally sustainable approach. acs.org This methodology has demonstrated success in the coupling of methyl-substituted benzothiophene, suggesting its potential applicability to vinyl-substituted analogs. acs.org Further research could focus on tailoring the enzyme's active site to enhance its specificity and efficiency for this compound synthesis.

Palladium-catalyzed reactions have also proven effective for constructing the benzothiophene core. acs.orgrsc.org Future work could explore the direct introduction of the ethenyl group at the 3-position through innovative palladium-catalyzed cross-coupling strategies. Additionally, the development of recyclable catalytic systems, perhaps immobilized on solid supports or utilizing ionic liquids, would align with the principles of green chemistry. acs.org One-step intermolecular reactions involving aryne intermediates and alkynyl sulfides have also emerged as a powerful tool for the synthesis of 3-substituted benzothiophenes, offering a direct route to a variety of derivatives. rsc.org

Catalytic System Reaction Type Potential Advantages for this compound Synthesis Key Research Focus
Visible-Light-Activated "Ene"-ReductaseEnzymatic Cross-CouplingEnvironmentally sustainable, mild reaction conditionsEnzyme engineering for substrate specificity and improved yield
Palladium IodideOxidative CyclizationHigh yields for substituted benzothiophenesDirect vinyl group introduction, catalyst recycling
Gold-Catalyzed CarbothiolationIntramolecular CyclizationAccess to 2,3-disubstituted benzothiophenesAdaptation for selective 3-ethenyl functionalization
Iodine-Catalyzed CyclizationRing-Closure ReactionSolvent-free conditionsBroadening substrate scope to include vinyl precursors

Exploration of Advanced Heteroatom Doping and Hybrid Materials

The electronic properties of this compound can be finely tuned through the strategic incorporation of heteroatoms. mostlyphysics.net Heteroatom doping, the substitution of carbon atoms within the aromatic framework with elements such as nitrogen, boron, or phosphorus, can significantly alter the material's energy levels, charge carrier mobility, and photophysical properties. mostlyphysics.netnih.gov Future research will likely investigate the targeted doping of the benzothiophene core or the ethenyl side chain to create novel materials with tailored electronic characteristics for specific applications. For example, nitrogen doping could enhance n-type conductivity, while boron doping might lower the LUMO level, improving electron injection in electronic devices. researchgate.net

The creation of hybrid materials represents another exciting frontier. By combining this compound with other functional materials, researchers can develop composites with synergistic properties. For instance, creating hybrid materials with single-walled carbon nanotubes (SWCNTs) could enhance thermoelectric performance. mdpi.com The benzothiophene derivative would provide a high Seebeck coefficient, while the SWCNTs would ensure high electrical conductivity. mdpi.com Similarly, the fusion of this compound with other π-conjugated systems, such as benzofuran or acridine, could lead to the development of novel donor-acceptor materials for high-performance thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). rsc.org

Integration into Complex Organic Electronic Devices

The inherent semiconductor properties of benzothiophene derivatives make them prime candidates for a variety of organic electronic devices. mdpi.comresearchgate.net Future research will focus on integrating this compound into more complex and sophisticated device architectures. The vinyl group provides a reactive handle for polymerization, allowing for the creation of solution-processable conjugated polymers for large-area and flexible electronics. researchgate.net

In the realm of organic field-effect transistors (OFETs), the focus will be on optimizing the molecular packing and thin-film morphology of this compound-based materials to achieve higher charge carrier mobilities and improved device stability. mdpi.comnih.gov For OLEDs, the compound could serve as a building block for novel emitters, particularly in the blue region of the spectrum, where stable and efficient materials are still in high demand. rsc.org The development of multiple resonance (MR)-type emitters incorporating benzothiophene fragments has shown promise for achieving narrowband blue emission with high efficiency and long operational lifetimes. rsc.org

Furthermore, the unique electronic and optical properties of this compound could be exploited in other advanced devices such as organic photodetectors, sensors, and neuromorphic computing elements. researchgate.net The ability to tune its properties through chemical modification will be key to its successful integration into these next-generation technologies.

Device Type Role of this compound Key Research Goals Potential Impact
Organic Field-Effect Transistors (OFETs)Active semiconductor layerHigh charge carrier mobility, environmental stability, solution processabilityFlexible displays, smart tags, wearable electronics
Organic Light-Emitting Diodes (OLEDs)Emitter or host materialHigh quantum efficiency, pure color emission (especially blue), long device lifetimeEnergy-efficient lighting, high-resolution displays
Organic Photovoltaics (OPVs)Donor or acceptor materialBroad absorption spectrum, efficient charge separation and transportLow-cost, flexible solar cells
Organic SensorsSensing materialHigh sensitivity and selectivity to specific analytesEnvironmental monitoring, medical diagnostics

Advanced Characterization Techniques for In-Operando Studies

A deeper understanding of the structure-property relationships in this compound-based materials and devices requires the use of advanced characterization techniques. researching.cn While conventional ex-situ methods provide valuable information, in-situ and operando techniques, which probe the material's properties during device operation, are crucial for elucidating dynamic processes. rsc.orgresearchgate.netrsc.org

Future research will increasingly employ these advanced techniques to study charge transport, degradation mechanisms, and interfacial phenomena in real-time. cornell.edu For example, in-situ grazing-incidence X-ray diffraction (GIXD) can monitor the evolution of the thin-film morphology during thermal annealing or solvent vapor annealing. Operando ultraviolet photoelectron spectroscopy (UPS) can track changes in the energy level alignment at interfaces during device operation. researching.cn These insights are invaluable for optimizing device performance and stability.

Furthermore, techniques like operando Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can provide information about molecular vibrations and chemical changes occurring within the active layer of a device under electrical bias or illumination. researchgate.net Correlating these spectroscopic changes with device performance will lead to a more comprehensive understanding of the underlying physical and chemical processes.

Theoretical Advancements in Predicting Material Performance

Theoretical modeling and computational chemistry are becoming indispensable tools in materials science for predicting the properties of new materials before their synthesis. researchgate.net For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict its electronic structure, optical absorption and emission spectra, and charge transport properties. researchgate.netnih.gov

Future theoretical work will likely focus on developing more accurate and efficient computational models to predict the performance of this compound-based materials in electronic devices. This includes modeling the effects of heteroatom doping, molecular packing in the solid state, and interactions at interfaces with other materials. rsc.org For instance, quantum chemical calculations can be used to estimate the reorganization energy, a key parameter that influences charge mobility. mdpi.com

Moreover, multiscale modeling approaches that combine quantum mechanical calculations with classical molecular dynamics simulations can provide insights into the relationship between molecular structure, thin-film morphology, and device performance. These predictive models will accelerate the discovery and design of new this compound derivatives with optimized properties for specific applications, reducing the need for time-consuming and costly trial-and-error experimentation. nih.gov

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-Ethenyl-1-benzothiophene in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and eye protection. Waste containing this compound should be segregated and stored in designated containers, followed by disposal via certified hazardous waste management services to prevent environmental contamination. Proper ventilation and fume hoods are critical to avoid inhalation exposure .

Q. What are the standard synthetic routes for this compound, and what key reaction conditions must be controlled?

  • Methodological Answer : A common approach involves coupling reactions using 1-benzothiophene derivatives with vinylating agents. Key conditions include solvent selection (e.g., 1,4-dioxane for solubility and stability), stoichiometric control of reagents, and reaction temperature modulation. Stirring at room temperature or under reflux, followed by purification via recrystallization or chromatography, ensures product integrity .

Q. Which spectroscopic and crystallographic methods are recommended for confirming the structure of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and vinyl group integration. X-ray crystallography provides definitive structural confirmation, particularly for analyzing bond lengths and angles in crystalline derivatives. Complementary techniques like FT-IR and mass spectrometry further validate molecular composition .

Advanced Research Questions

Q. How can regioselectivity challenges in the electrophilic substitution of this compound be addressed?

  • Methodological Answer : Regioselectivity issues arise due to competing reactive sites on the benzothiophene core. Strategies include introducing directing groups (e.g., electron-withdrawing substituents) to steer electrophilic attack or using Lewis acids to modulate reactivity. Solvent polarity and temperature optimization can also enhance selectivity, as demonstrated in analogous benzothiophene syntheses .

Q. What methodologies are effective in resolving discrepancies between theoretical and experimental spectroscopic data for this compound compounds?

  • Methodological Answer : Computational tools like density functional theory (DFT) simulations can predict NMR chemical shifts and vibrational spectra, allowing direct comparison with experimental data. Iterative refinement of synthetic protocols—such as adjusting reaction times or purification methods—helps resolve inconsistencies. Cross-validation using multiple spectroscopic techniques (e.g., UV-Vis, Raman) further clarifies structural ambiguities .

Q. What strategies improve the yield of this compound-based polymers while minimizing side reactions?

  • Methodological Answer : Low yields often result from uncontrolled polymerization or competing reactions. Using protected intermediates (e.g., ketones or alcohols) can reduce undesired electrophilic activity. Slow addition of monomers and controlled initiation (e.g., photochemical or thermal) mitigate chain-termination side reactions. Post-polymerization purification via size-exclusion chromatography isolates high-purity products .

Q. How can the potential bioactivity of this compound derivatives be systematically evaluated in pharmacological research?

  • Methodological Answer : Begin with in vitro assays to assess antimicrobial, antioxidant, or enzyme-inhibitory activity. Structure-activity relationship (SAR) studies guide derivative modification, while cytotoxicity screening (e.g., MTT assays) ensures selectivity. Advanced in vivo models validate therapeutic potential, with pharmacokinetic studies addressing bioavailability and metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.